Methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride
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Description
Methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride, also known as MS-275 or Entinostat, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It is a histone deacetylase (HDAC) inhibitor, which means that it can modify the activity of enzymes that regulate gene expression.
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Cycloaddition : A study demonstrated the regioselective 1,3-dipolar cycloaddition involving C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, leading to the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as mixtures of two diastereoisomers. This method highlights the compound's utility in creating structurally complex and diverse spirocyclic frameworks (Molchanov & Tran, 2013).
Functionalized γ-Spirolactone Synthesis : Research on nucleophilic ring opening of epoxides led to the formation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These compounds are significant for their presence in various bioactive molecules, showcasing the importance of Methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate hydrochloride in synthesizing bioactive structures (Santos et al., 2000).
Pharmaceutical Applications
- Antibacterial Activity : A novel compound, featuring the 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety, demonstrated potent antibacterial activity against various respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. This finding underscores the compound's potential as a basis for developing new antibacterial drugs for treating respiratory tract infections (Odagiri et al., 2013).
Synthetic Methodologies
- Spirocyclic Oxetane-Fused Benzimidazole Synthesis : The synthesis of 2-oxa-7-azaspiro[3.5]nonane through spirocyclic oxetanes conversion highlights innovative approaches to creating complex heterocyclic structures. Such methodologies expand the toolbox for synthesizing novel compounds with potential applications in medicinal chemistry and material science (Gurry et al., 2015).
properties
IUPAC Name |
methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)8-4-11(5-8)3-2-9(6-12)15-7-11;/h8-9H,2-7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSQUEWLSLLLGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CCC(OC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate hydrochloride |
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